![molecular formula C8H5ClN2O2 B11820214 5-Chlorobenzo[d]oxazole-2-carbaldehyde oxime](/img/structure/B11820214.png)

5-Chlorobenzo[d]oxazole-2-carbaldehyde oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

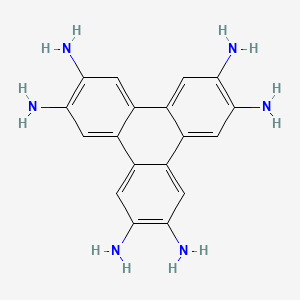

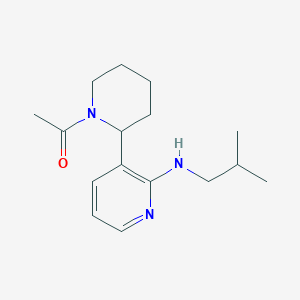

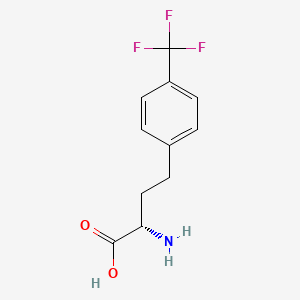

5-Chlorobenzo[d]oxazole-2-carbaldehyde oxime is a chemical compound with the molecular formula C8H5ClN2O2 It is a derivative of benzo[d]oxazole, featuring a chlorine atom at the 5-position and an oxime group at the 2-carbaldehyde position

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-Chlorbenzo[d]oxazol-2-carbaldehyd-oxim umfasst typischerweise die folgenden Schritte:

Ausgangsmaterial: Die Synthese beginnt mit 5-Chlorbenzo[d]oxazol-2-carbaldehyd.

Oximgruppe Bildung: Die Aldehydgruppe in 5-Chlorbenzo[d]oxazol-2-carbaldehyd wird durch Reaktion mit Hydroxylaminhydrochlorid in Gegenwart einer Base wie Natriumacetat in eine Oximgruppe umgewandelt. Die Reaktion wird üblicherweise in einem wässrigen oder alkoholischen Medium bei Raumtemperatur durchgeführt.

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für 5-Chlorbenzo[d]oxazol-2-carbaldehyd-oxim nicht umfassend dokumentiert sind, beinhaltet der allgemeine Ansatz die Skalierung der Laborsyntheseprozesse. Dies umfasst die Optimierung der Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Reaktionszeit, um höhere Ausbeuten und Reinheiten zu erzielen, die für industrielle Anwendungen geeignet sind.

Analyse Chemischer Reaktionen

Reaktionstypen

5-Chlorbenzo[d]oxazol-2-carbaldehyd-oxim kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Oximgruppe kann zu Nitriloxiden oxidiert werden.

Reduktion: Die Oximgruppe kann zu Aminen reduziert werden.

Substitution: Das Chloratom an der 5-Position kann durch andere Nucleophile substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: Nucleophile wie Amine, Thiole oder Alkoxide können für Substitutionsreaktionen verwendet werden.

Wichtige gebildete Produkte

Oxidation: Nitriloxide.

Reduktion: Amine.

Substitution: Verschiedene substituierte Benzo[d]oxazol-Derivate.

Wissenschaftliche Forschungsanwendungen

5-Chlorbenzo[d]oxazol-2-carbaldehyd-oxim hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Es dient als Sonde in biochemischen Assays zur Untersuchung von Enzymaktivitäten und Proteininteraktionen.

Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 5-Chlorbenzo[d]oxazol-2-carbaldehyd-oxim beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Oximgruppe kann Wasserstoffbrückenbindungen mit aktiven Zentren von Enzymen bilden und möglicherweise deren Aktivität hemmen. Das Chloratom kann ebenfalls zur Bindungsaffinität und -spezifität der Verbindung beitragen.

Wirkmechanismus

The mechanism of action of 5-Chlorobenzo[d]oxazole-2-carbaldehyde oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atom may also contribute to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

5-Chlorbenzo[d]oxazol-2-carbaldehyd: Die Stammverbindung ohne die Oximgruppe.

5-Brombenzo[d]oxazol-2-carbaldehyd-oxim: Ähnliche Struktur mit einem Bromatom anstelle von Chlor.

5-Methylbenzo[d]oxazol-2-carbaldehyd-oxim: Ähnliche Struktur mit einer Methylgruppe anstelle von Chlor.

Einzigartigkeit

5-Chlorbenzo[d]oxazol-2-carbaldehyd-oxim ist einzigartig durch das Vorhandensein sowohl des Chloratoms als auch der Oximgruppe, die ihm eine ausgeprägte chemische Reaktivität und biologische Aktivität verleihen. Die Kombination dieser funktionellen Gruppen macht es zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen.

Eigenschaften

IUPAC Name |

N-[(5-chloro-1,3-benzoxazol-2-yl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-5-1-2-7-6(3-5)11-8(13-7)4-10-12/h1-4,12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZEYFHXRDKABGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(O2)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3-acetyloxyiminoisoindol-1-yl)amino] acetate](/img/structure/B11820166.png)

![5,10-bis(diphenylphosphanyl)-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,4,6,8,10,16,18,20,22-decaen-7-amine](/img/structure/B11820178.png)

![N-[(Z)-(5-amino-1,1,1-trifluoropentan-2-ylidene)amino]aniline;hydrochloride](/img/structure/B11820185.png)

![N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonate](/img/structure/B11820194.png)